Product packaging for L-Dicentrine-d3(Cat. No.:)

L-Dicentrine-d3

Cat. No.: B12411549
M. Wt: 342.4 g/mol
InChI Key: YJWBWQWUHVXPNC-XEVIKCSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Dicentrine-d3 is a deuterated stable isotope of the natural aporphine alkaloid, Dicentrine. It is specifically designed for use as an internal standard in quantitative mass spectrometry, aiding in the precise measurement of Dicentrine concentrations in complex biological matrices during pharmacokinetic, metabolite profiling, and bioavailability studies. The parent compound, Dicentrine, has demonstrated significant research interest due to its multifaceted pharmacological activities. Studies indicate it is a selective alpha1-adrenoceptor antagonist with potent anti-arrhythmic and antihypertensive properties . Its metabolic profile is complex, with research in minipigs identifying 24 metabolites, suggesting that the deuterated form (this compound) would be invaluable for tracing and quantifying these metabolic pathways in vivo . Furthermore, Dicentrine exhibits notable anti-nociceptive effects in both acute and chronic inflammatory pain models, with evidence suggesting its action may be mediated through a TRPA1-dependent mechanism . In cancer research, Dicentrine has been shown to potentiate TNF-α-induced apoptosis and suppress the invasion and migration of A549 lung adenocarcinoma cells by inhibiting key signaling pathways like NF-κB and AP-1 . It also displays anti-acetylcholinesterase activity . This product, this compound, is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B12411549 L-Dicentrine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO4

Molecular Weight

342.4 g/mol

IUPAC Name

(12R)-16,17-dimethoxy-11-(trideuteriomethyl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1/i1D3

InChI Key

YJWBWQWUHVXPNC-XEVIKCSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for L Dicentrine D3

Retrosynthetic Analysis for Targeted Deuterium (B1214612) Incorporation into the L-Dicentrine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For L-Dicentrine-d3, the primary goal is to introduce three deuterium atoms into the L-Dicentrine structure. A common and efficient strategy for introducing a d3-label is through a deuterated methyl group (-CD3).

The structure of L-Dicentrine features two methoxy (B1213986) groups (-OCH3) and a tertiary amine with an N-methyl group (-NCH3). The most logical retrosynthetic disconnection involves the cleavage of one of the methyl C-O or C-N bonds to reveal a precursor molecule (a phenol (B47542) or a secondary amine, respectively) and a three-carbon fragment that can be sourced from a deuterated reagent.

A highly practical approach involves the methylation of a demethylated precursor using a deuterated methylating agent. cdnsciencepub.com For instance, the retrosynthesis can target the N-methyl group. This leads to the disconnection of the N-CH3 bond, identifying L-Nornuciferine (the N-demethylated analog of L-Dicentrine) as a key intermediate and a "CD3" source, practically available as deuterated methyl iodide (CD3I). This precursor-based strategy is often favored due to the commercial availability of highly enriched deuterated reagents. nih.gov

Stereoselective and Regioselective Deuteration Techniques for Specific Positions

Achieving site- and stereoselective deuteration is critical for synthesizing a precisely labeled compound. researchgate.netnih.govrsc.org In the context of this compound, the primary challenge is regioselectivity—ensuring the deuterium label is introduced at the desired position.

If the synthetic route proceeds via an N-demethylated precursor like L-Nornuciferine, the subsequent N-methylation with a deuterated reagent offers high regioselectivity. The nitrogen atom is typically the most nucleophilic site, ensuring that the deuteromethylation occurs specifically at the amine.

Alternative deuteration methods exist, such as H/D exchange reactions catalyzed by transition metals (e.g., Iridium, Ruthenium, Palladium) or promoted by bases. mdpi.comsnnu.edu.cnacs.org These methods often utilize D2O as an inexpensive deuterium source. snnu.edu.cn However, controlling the regioselectivity of H/D exchange on a complex molecule like L-Dicentrine can be challenging, as multiple sites may be susceptible to deuteration. snnu.edu.cn Therefore, the precursor-based methylation approach remains the more controlled and predictable method for this specific target. The stereochemistry at the C-6a position is a defining feature of aporphine (B1220529) alkaloids and is typically established early in the synthesis of the precursor, for example, through asymmetric hydrogenation of an isoquinoline (B145761) intermediate. rsc.orgthieme-connect.com

Precursor-Based Deuteration Approaches and Derivatization Strategies

The most direct and widely used precursor-based approach for synthesizing this compound involves the reaction of a suitable precursor with a deuterated reagent. nih.gov The key components of this strategy are:

The Precursor : A demethylated analog of L-Dicentrine is required. The specific precursor depends on which methyl group is targeted for labeling. For N-methylation, L-Nornuciferine is the ideal precursor. Synthesizing or acquiring this precursor is the first major step. The synthesis of the aporphine core itself often involves multi-step sequences, such as the Bischler-Napieralski or Pictet-Spengler reactions to form the isoquinoline ring system, followed by intramolecular cyclization to form the biaryl C-ring. researchgate.netnih.govresearchgate.netrsc.org

The Deuterated Reagent : Deuterated methyl iodide (CD3I) is the reagent of choice for introducing the -CD3 group. It is commercially available with high isotopic purity.

The Reaction : The derivatization is typically an N-alkylation reaction. The precursor (L-Nornuciferine) is treated with CD3I in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) in an appropriate polar aprotic solvent (e.g., acetone (B3395972) or DMF). The base deprotonates the secondary amine, increasing its nucleophilicity to attack the CD3I and form the C-N bond, yielding this compound.

This strategy ensures that the deuterium atoms are incorporated specifically and stably into the N-methyl group.

Optimization of Deuterium Enrichment Levels and Isotopic Purity in Synthetic Routes

The goal of the synthesis is to produce this compound with high isotopic enrichment and purity. researchgate.netmdpi.com This means maximizing the percentage of molecules that contain exactly three deuterium atoms and minimizing the presence of other isotopologues (d0, d1, d2, etc.). princeton.edu

Several factors must be optimized:

Isotopic Purity of Reagents : The starting deuterated reagent (e.g., CD3I) should have the highest possible isotopic purity (typically >98% atom D). nih.gov

Reaction Conditions : The reaction stoichiometry should be carefully controlled. Using a slight excess of the deuterated methyl iodide can help drive the reaction to completion, ensuring that all precursor molecules are methylated. However, a large excess should be avoided to minimize cost and potential side reactions.

Minimizing H/D Exchange : The reaction conditions should be chosen to prevent any unintended hydrogen-deuterium exchange. Using aprotic solvents and non-aqueous workup conditions is essential to avoid back-exchange, where deuterium atoms are lost and replaced by hydrogen. arkat-usa.org

Purification : After the reaction, standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC) are used to purify the final product, this compound, from any unreacted starting materials, reagents, or byproducts. Since isotopic variants (isotopologues) are generally inseparable by common purification techniques, the isotopic purity must be established during the reaction itself. nih.gov

Analytical Validation of Deuterium Incorporation Efficiency and Positional Specificity

Following synthesis and purification, it is essential to validate that the target compound has been successfully prepared with the correct number of deuterium atoms at the intended location. nih.govacs.orgosti.gov This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.combrightspec.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry confirms the mass increase corresponding to the number of incorporated deuterium atoms. The molecular ion peak ([M+H]+) for this compound will appear at a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled L-Dicentrine. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition and isotopic distribution. researchgate.netnih.gov

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
L-DicentrineC₂₀H₂₁NO₄339.1471340.1543
This compound (N-CD3)C₂₀H₁₈D₃NO₄342.1659343.1731

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the exact position of the deuterium label. cdnsciencepub.comrsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons (typically a singlet around 2.5 ppm) will be absent or significantly reduced in intensity. acs.org The rest of the spectrum should remain identical to that of unlabeled L-Dicentrine.

¹³C NMR (Carbon NMR): The carbon atom of the deuterated methyl group (-CD3) will show a characteristic multiplet signal due to C-D coupling (typically a 1:3:6:7:6:3:1 septet) and will be shifted slightly upfield compared to a -CH3 carbon. cdnsciencepub.com

²H NMR (Deuterium NMR): This is the most direct method to confirm deuterium incorporation. cdnsciencepub.com The ²H NMR spectrum will show a single resonance at the chemical shift corresponding to the N-methyl group, providing unambiguous proof of the label's position.

Through this rigorous analytical validation, the identity, purity, and isotopic enrichment of the synthesized this compound can be confidently established. nih.gov

Advanced Spectroscopic and Structural Elucidation of L Dicentrine D3

High-Resolution Mass Spectrometry for Precise Isotopic Profile Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and the successful incorporation of deuterium (B1214612) in L-Dicentrine-d3. Unlike low-resolution mass spectrometry, HRMS provides the high mass accuracy required to distinguish between ions of very similar nominal mass.

For this compound, the expected monoisotopic mass would be shifted by the incorporation of three deuterium atoms compared to its non-deuterated counterpart, L-Dicentrine (C₂₀H₂₁NO₄, monoisotopic mass: 339.1471 Da). nih.gov The molecular formula for this compound is C₂₀H₁₈D₃NO₄, leading to an expected monoisotopic mass of approximately 342.1659 Da.

In a typical analysis using an Orbitrap or FT-ICR mass spectrometer, the observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ would be measured with high precision. thermofisher.com The high resolving power allows for the clear separation of the isotopic peaks, and the measured mass can be used to confirm the elemental formula and the number of incorporated deuterium atoms.

Table 1: Theoretical and Observed Mass Data for this compound

IonMolecular FormulaTheoretical m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)
[M+H]⁺C₂₀H₁₉D₃NO₄⁺343.1732343.1730< 1

Data is hypothetical and for illustrative purposes.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further help to pinpoint the location of the deuterium labels. By comparing the fragmentation of this compound with that of unlabeled L-Dicentrine, fragments containing the deuterium atoms will exhibit a corresponding mass shift.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Atom Localization and Stereochemical Assignments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. For this compound, a combination of ¹H, ¹³C, and ²H NMR spectroscopy is essential for unambiguously determining the positions of the deuterium atoms and confirming the stereochemistry.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity. For instance, if the deuterium atoms are located on one of the methoxy (B1213986) groups, the characteristic singlet for that group would disappear. griffith.edu.au

Conversely, the ²H (Deuterium) NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum for the same position.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon atoms bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling and will also experience an isotopic shift, typically a slight upfield shift compared to the corresponding carbon in the unlabeled compound. illinois.edu

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Comparison for L-Dicentrine and this compound (in CDCl₃)

PositionL-Dicentrine ¹H δ (ppm)This compound ¹H δ (ppm) (Hypothetical)L-Dicentrine ¹³C δ (ppm)This compound ¹³C δ (ppm) (Hypothetical)
N-CH₃2.562.5643.743.7
OCH₃-103.923.9260.260.2
OCH₃-113.92-56.155.9 (triplet)
H-36.526.52101.2101.2
H-8~6.8~6.8~111.5~111.5
H-9~7.2~7.2~127.8~127.8

Data is based on known values for L-Dicentrine and hypothetical deuteration at the OCH₃-11 position for illustrative purposes. griffith.edu.au

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the assignments of all proton and carbon signals and thus verifying the exact location of the deuterium labels. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Deuteration-Induced Spectral Shifts and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. triprinceton.org The substitution of hydrogen with deuterium results in a significant mass change, leading to a predictable shift in the vibrational frequencies of the bonds involving deuterium.

The most prominent change in the IR and Raman spectra of this compound compared to L-Dicentrine would be the appearance of C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) than the corresponding C-H stretching vibrations (around 2800-3000 cm⁻¹). researchgate.net The exact position of these bands can provide confirmatory evidence for the location of the deuterium atoms. For example, deuteration on an aromatic ring versus a methoxy group would result in C-D bands in slightly different regions.

The fingerprint region of the spectra (below 1500 cm⁻¹) contains a wealth of information about the bending and skeletal vibrations of the molecule. mdpi.com Deuteration will also induce shifts in this region, which can be complex to interpret but can provide insights into the conformational effects of isotopic substitution when compared with computational predictions.

Table 3: Key Vibrational Frequencies for L-Dicentrine and this compound (Hypothetical)

Vibrational ModeL-Dicentrine (cm⁻¹)This compound (cm⁻¹) (Hypothetical)
Aromatic C-H Stretch3050-31503050-3150
Aliphatic C-H Stretch2850-29502850-2950
C-D Stretch-2100-2250
C=C Aromatic Stretch1500-16001500-1600
C-O Stretch1000-13001000-1300

Data is hypothetical and for illustrative purposes.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Assessing Stereoisomeric Integrity Post-Deuteration

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming that the stereochemical integrity of the chiral center(s) in this compound has been maintained during the deuteration process. harvard.edu L-Dicentrine has a single stereocenter at position 6a, which defines its L- or (R)-configuration. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.com The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. The CD spectrum of correctly synthesized this compound should be virtually identical to that of the starting material, L-Dicentrine. researchgate.net Any significant changes in the spectrum could indicate racemization or epimerization at the chiral center.

Optical rotation, measured by ORD, provides a single value at a specific wavelength (e.g., the sodium D-line) and is another key parameter for confirming the enantiomeric purity of the final product.

Computational Chemistry Approaches for Understanding Deuterium's Influence on Molecular Conformation and Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool for the structural elucidation of this compound. openaccessjournals.com By creating a computational model of the molecule, various spectroscopic properties can be predicted and compared with experimental data. researchgate.net

For instance, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical basis for the assignment of experimental spectra. Furthermore, the vibrational frequencies from IR and Raman spectroscopy can be calculated and compared to the experimental spectra to aid in the assignment of complex vibrational modes and to visualize the atomic motions associated with each vibration.

Preclinical Pharmacological and Biological Characterization of L Dicentrine D3

In Vitro Ligand-Target Binding Kinetics and Affinity Profiling of L-Dicentrine-d3

To understand the interaction of this compound with its biological targets, a series of in vitro binding assays would be required. These studies would determine the affinity and kinetics of the compound's binding to specific receptors, enzymes, or other proteins. Key parameters to be measured would include the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the association (kon) and dissociation (koff) rate constants. This profiling would reveal the potency and selectivity of this compound for its intended targets. For its parent compound, dicentrine (B1670447) has been identified as a potent alpha 1-adrenoceptor blocking agent. nih.gov

Enzymatic Inhibition and Activation Profiling in Recombinant and Native Biological Systems

The effect of this compound on various enzymes would be a critical area of investigation. This would involve assays using both recombinant (purified) enzymes and native enzymes within complex biological systems like cell lysates or tissue homogenates. Researchers would determine the half-maximal inhibitory concentration (IC50) or activation concentration (AC50) to quantify the compound's effect on enzymatic activity. Studies on the non-deuterated dicentrine have shown it to inhibit protein disulfide isomerase (PDI) activity. acgpubs.org

Cell-Based Assays for Investigating Cellular Pathway Modulation and Signal Transduction

Cell-based assays are essential for understanding how a compound affects cellular functions. For this compound, these assays would explore its impact on various signaling pathways and cellular processes. This could involve measuring changes in second messenger levels, protein phosphorylation, gene expression, and cell viability. For instance, d-Dicentrine has been shown to inhibit the growth of human hepatoma cells and decrease colony formation efficiency. nih.gov

Target Engagement and Occupancy Investigations in Preclinical Cellular and Organotypic Models

Confirming that this compound interacts with its intended target in a more complex biological environment is a crucial step. Target engagement studies in cellular and organotypic models (such as tissue slices) would be conducted to verify that the compound reaches and binds to its target in these systems. Techniques like thermal shift assays, cellular thermal shift assays (CETSA), or the use of fluorescently labeled ligands could be employed to measure target occupancy at different concentrations of this compound.

Comparative Pharmacological Efficacy Assessment of this compound with L-Dicentrine in Preclinical Models

A key aspect of developing a deuterated drug is to compare its efficacy to its non-deuterated counterpart. Preclinical models of disease would be used to assess the pharmacological effects of both this compound and L-Dicentrine. These studies would aim to determine if the deuterated version offers any advantages, such as enhanced potency, longer duration of action, or an improved therapeutic index.

Mechanistic Elucidation of Biological Actions at the Molecular and Subcellular Level

To gain a deeper understanding of how this compound exerts its effects, mechanistic studies at the molecular and subcellular levels would be necessary. This could involve techniques such as molecular docking to predict the binding mode of the compound to its target protein. acgpubs.org Additionally, microscopy techniques could be used to visualize the subcellular localization of the compound or its effects on cellular structures. The parent compound, dicentrine, is known to be a selective alpha 1-adrenoceptor antagonist in vascular smooth muscle. nih.gov

Metabolic Fate and Kinetic Isotope Effects of L Dicentrine D3

In Vitro Metabolic Stability Assessment in Subcellular Fractions and Isolated Cell Systems

The metabolic stability of a compound refers to its susceptibility to biotransformation and is a key parameter in drug discovery. if-pan.krakow.plsrce.hr In vitro systems such as hepatic (liver) microsomes and primary hepatocytes are standard tools for assessing this stability. if-pan.krakow.plnih.gov These systems contain the primary enzymes responsible for drug metabolism. nih.gov

For L-Dicentrine, studies have shown that it is readily metabolized. tlri.gov.tw A pharmacokinetic study in rats indicated a rapid elimination half-life, suggesting significant metabolic breakdown. tlri.gov.tw When assessing the metabolic stability of L-Dicentrine-d3, a comparative in vitro study would be performed. This typically involves incubating L-Dicentrine and this compound separately with liver microsomes (from human and other species like rat or mouse) or hepatocytes in the presence of necessary co-factors (e.g., NADPH for cytochrome P450 enzymes). srce.hrnih.gov The disappearance of the parent compound over time is measured to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr

Given that a primary metabolic pathway for L-Dicentrine is O-demethylation (removal of a methyl group from a methoxy (B1213986) ether), deuteration at this site (creating a -OCD3 group) would be expected to increase its metabolic stability. tlri.gov.twnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. portico.orginformaticsjournals.co.in This phenomenon is known as the kinetic isotope effect (KIE). nih.govportico.org Consequently, this compound is predicted to have a longer in vitro half-life and lower intrinsic clearance compared to its non-deuterated counterpart in these assay systems.

Table 1: Predicted Comparative In Vitro Metabolic Stability Data

Compound In Vitro System Predicted Half-life (t½) Predicted Intrinsic Clearance (CLint)
L-Dicentrine Human Liver Microsomes Shorter Higher
This compound Human Liver Microsomes Longer Lower
L-Dicentrine Primary Hepatocytes Shorter Higher
This compound Primary Hepatocytes Longer Lower

This table is predictive and illustrates the expected outcome based on the kinetic isotope effect. Actual values would require experimental determination.

Identification and Structural Characterization of Deuterated Metabolites from Biotransformation Pathways

The biotransformation of L-Dicentrine has been studied, revealing several phase I and phase II metabolites. tlri.gov.twnih.gov Phase I reactions introduce or expose functional groups, and for L-Dicentrine, these include:

O-demethylation at the 9 and 10 positions. tlri.gov.twnih.gov

O,O-demethylenation of the methylenedioxy bridge. tlri.gov.twnih.gov

N-demethylation . tlri.gov.twnih.gov

N-oxidation . tlri.gov.twnih.gov

Hydroxylation at aromatic and benzylic positions. tlri.gov.twnih.gov

Phase II reactions involve conjugation of these metabolites, primarily with glucuronic acid (O-glucuronidation). tlri.gov.twnih.gov

For this compound, assuming deuteration at a methoxy group, the metabolic profile would be altered. The rate of O-demethylation at the deuterated site would be significantly reduced. This would lead to a decrease in the formation of the corresponding deuterated O-demethylated metabolite. As a result, the metabolism may shift towards other available pathways, a phenomenon known as "metabolic switching." We would expect to see a relative increase in metabolites formed through N-demethylation, hydroxylation, or O,O-demethylenation.

The identification of these deuterated metabolites would be accomplished using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The mass shift of +3 (for d3) in the parent compound and its corresponding metabolites would be a key indicator for tracking the deuterated products.

Table 2: Predicted Major Metabolites of L-Dicentrine vs. This compound

Parent Compound Primary Metabolic Pathway Predicted Major Metabolite(s) Notes
L-Dicentrine O-demethylation O-desmethyl-dicentrine Major pathway for the non-deuterated compound. tlri.gov.twnih.gov
This compound N-demethylation, Hydroxylation N-desmethythis compound, Hydroxy-dicentrine-d3 O-demethylation is suppressed due to KIE, leading to metabolic switching.

This table is predictive. The exact metabolite profile would depend on the specific enzymes involved and the position of deuteration.

Evaluation of Primary and Secondary Kinetic Isotope Effects on Enzyme-Mediated Biotransformation Rates

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. portico.org

Primary KIE: Occurs when the bond to the isotopically substituted atom is cleaved in the rate-determining step of the reaction. For this compound, if the O-demethylation of the deuterated methoxy group is a rate-limiting step in its clearance, a significant primary KIE would be observed. portico.org This means the rate of this specific metabolic reaction would be substantially slower for this compound than for L-Dicentrine. A KIE value (kH/kD, the ratio of the rate for the hydrogen-containing compound to the deuterium-containing compound) greater than 2 is generally considered significant. portico.org

Secondary KIE: Occurs when the isotopic substitution is at a site other than the bond being broken. These effects are typically much smaller than primary KIEs. If deuteration were at a position not directly involved in bond cleavage but that influences the transition state of the reaction, a secondary KIE might be observed.

To evaluate these effects, detailed enzyme kinetic studies would be performed using specific enzyme systems, such as recombinant cytochrome P450 enzymes. By measuring the Michaelis-Menten parameters (Vmax and Km) for the metabolism of both L-Dicentrine and this compound, the impact of deuteration on the reaction rate can be quantified. A lower Vmax for the deuterated substrate would be indicative of a primary KIE.

Comparative Analysis of Metabolic Pathways and Rates between this compound and L-Dicentrine Analogues

L-Dicentrine belongs to the aporphine (B1220529) class of alkaloids, which includes compounds like O-methylbulbocapnine and crebanine. mdpi.com These analogues share a similar core structure but differ in their substitution patterns. The metabolic pathways of these analogues can provide insight into the potential metabolism of this compound.

For example, comparing the metabolism of L-Dicentrine with its analogues reveals common metabolic pathways such as O-demethylation and N-demethylation, often mediated by the same family of enzymes. semanticscholar.org A comparative analysis would involve incubating this compound and selected analogues (e.g., boldine, glaucine) with liver microsomes. The goal would be to map the metabolites of each compound and compare the rates of their formation.

This analysis would likely show that while the types of metabolic reactions are similar across the analogues (hydroxylation, demethylation), the specific sites and rates of metabolism differ based on the precise chemical structure. For this compound, the key difference would be the isotopically-reinforced methoxy group, which would make it metabolically distinct from its non-deuterated analogues at that specific site, potentially leading to a more favorable pharmacokinetic profile. researchgate.net

Investigation of the Role of Specific Cytochrome P450 Isoforms and Other Biotransforming Enzymes in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of many drugs and foreign compounds. semanticscholar.orgnih.gov Aporphine alkaloids are known substrates for various CYP enzymes. semanticscholar.orgresearchgate.net Identifying the specific CYP isoforms responsible for metabolizing L-Dicentrine is crucial for predicting drug-drug interactions and understanding inter-individual variability in metabolism.

This investigation is typically conducted using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) or through chemical inhibition studies in human liver microsomes. Each recombinant enzyme is incubated with this compound to see which ones can metabolize the compound. The results would pinpoint the key enzymes involved.

Table 3: Compound Names Mentioned

Compound Name
L-Dicentrine
This compound
O-methylbulbocapnine
Crebanine
Boldine
Glaucine
O-desmethyl-dicentrine
N-desmethythis compound

Application of L Dicentrine D3 As a Mechanistic Research Probe

Utilization in Quantitative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Species

The use of stable isotope-labeled compounds like L-Dicentrine-d3 is a cornerstone of modern pharmacokinetic (PK) research, significantly enhancing the precision and reliability of quantitative data. In preclinical studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is critical. This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. When added to biological samples (e.g., plasma, urine) at a known concentration, it co-elutes with the non-labeled L-Dicentrine but is distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Pharmacokinetic studies of dicentrine (B1670447) in rats following intravenous administration have shown the compound exhibits a biphasic elimination pattern, with a rapid initial distribution phase followed by a slower elimination phase. nih.gov The use of this compound in such studies would enable more robust and accurate determination of key PK parameters.

Table 1: Illustrative Pharmacokinetic Parameters of Dicentrine in Rats (Note: This table is based on published data for the non-labeled compound and illustrates the parameters that would be more accurately determined using this compound as an internal standard.)

Pharmacokinetic ParameterSymbolValue (Example)Unit
Area under the curve (0-infinity)AUC0-inf150.4µg·h/L
Total body clearanceCL66.5L/h/kg
Volume of distribution at steady stateVss18.4L/kg
Elimination half-lifet1/27.3h

By providing a reliable quantitative framework, this compound is instrumental in developing robust PK/PD models that correlate drug exposure with pharmacological response, guiding further preclinical and clinical development.

Application in Proteomics and Metabolomics for Tracing Metabolic Pathways and Biomarker Discovery

Stable isotope tracing is a powerful technique in proteomics and metabolomics for mapping metabolic pathways and identifying novel biomarkers. nih.gov When this compound is introduced into a biological system, it follows the same metabolic routes as the endogenous or administered L-Dicentrine. Mass spectrometry can then be used to track the deuterated label as it is incorporated into various metabolites. This allows for the unambiguous identification of drug-derived metabolites in complex biological matrices. frontiersin.org

The metabolism of dicentrine has been investigated in miniature pigs, revealing a complex pattern of biotransformation. nih.gov Twenty-four distinct metabolites were identified, arising from several key reactions. nih.govresearchgate.net

Key Metabolic Transformations of Dicentrine: nih.gov

Phase I Reactions:

N-demethylation

N-oxidation

O-demethylation (at positions 9 and 10)

O,O-demethylenation of the methylenedioxy bridge

Hydroxylation (at positions C-3 and C-4)

Phase II Reactions:

O-glucuronidation

O-glucosylation

By using this compound as a tracer, researchers can confirm these pathways in different preclinical species and identify any species-specific variations. Furthermore, this approach can help in discovering previously unknown metabolites and elucidating the sequence of metabolic steps. This detailed metabolic map is crucial for understanding the compound's disposition and identifying any potentially active or reactive metabolites.

Development of Isotope Dilution Mass Spectrometry (IDMS) Standards for Quantification of L-Dicentrine and its Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for chemical measurement, offering high accuracy and precision. osti.govwikipedia.org The principle involves adding a known amount of an isotopically labeled standard (the "spike"), such as this compound, to a sample containing the non-labeled analyte (L-Dicentrine). youtube.com After allowing the spike and analyte to equilibrate, the ratio of the labeled to non-labeled compound is measured by a mass spectrometer.

Because the measurement is based on an isotope ratio rather than a signal intensity, it is less susceptible to matrix effects or incomplete recovery during sample preparation, which are common challenges in bioanalysis. osti.gov This makes IDMS particularly valuable for the certification of reference materials and for high-accuracy quantification in complex matrices like plasma, urine, and tissue homogenates.

This compound is an ideal standard for the IDMS-based quantification of L-Dicentrine. Moreover, deuterated versions of the major metabolites of dicentrine, once synthesized, could be used to accurately quantify their concentrations in biological samples. This is essential for a comprehensive understanding of the drug's metabolic profile and for assessing the exposure to each metabolic species. nih.gov

Elucidation of Receptor-Ligand Interaction Dynamics and Off-Target Binding through Isotope Tracing

L-Dicentrine exhibits affinity for several receptor systems, acting as a potent and selective α1-adrenoceptor antagonist. nih.gov Studies have also explored the affinity of related aporphine (B1220529) alkaloids for dopamine (B1211576) D1 and D2 receptors. nih.gov this compound can be employed to investigate the dynamics of these interactions.

In competitive binding assays, this compound can be used alongside a radiolabeled ligand to determine the binding affinity (Ki) of the parent compound for its target receptors. While not radioactive itself, its distinct mass allows for its quantification by LC-MS/MS in equilibrium dialysis or similar cell-free systems.

Furthermore, isotope tracing can help identify potential off-target binding sites. After administration of this compound to a preclinical model, tissues can be analyzed to identify where the compound and its labeled metabolites accumulate. Subsequent proteomic analysis of isolated protein-ligand complexes can help identify specific binding partners, providing insights into the molecular basis of both on-target efficacy and potential off-target effects. Dicentrine itself has been noted for its affinity for D2-like dopamine receptors, and understanding the precise interactions is crucial. nih.govfrontiersin.org

Table 2: Known and Potential Receptor Targets for L-Dicentrine

Receptor TargetInteraction TypeReference
α1-AdrenoceptorPotent, selective antagonist nih.gov
Dopamine D1 ReceptorBinding affinity demonstrated for related aporphines nih.gov
Dopamine D2 ReceptorBinding affinity demonstrated for related aporphines nih.gov
Dopamine D3 ReceptorPotential target within the D2-like family nih.gov

Gaining Insights into Reaction Mechanisms of Biotransformation Enzymes through Isotope Effect Studies

The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions in which a carbon-hydrogen bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying enzyme reaction mechanisms. semanticscholar.org If the breaking of a C-H bond is the rate-limiting step of an enzymatic reaction, replacing the hydrogen with a heavier deuterium atom (forming a stronger C-D bond) will slow down the reaction rate. nih.gov

L-Dicentrine undergoes several metabolic reactions involving the cleavage of C-H bonds, such as hydroxylation and demethylation. nih.gov By strategically placing deuterium atoms at different positions in the L-Dicentrine molecule (e.g., on the N-methyl group, the O-methyl groups, or the aromatic rings), researchers can create a series of this compound isotopologues.

By incubating these deuterated compounds with liver microsomes or recombinant drug-metabolizing enzymes (e.g., Cytochrome P450s), the rates of formation of specific metabolites can be compared to those from non-labeled L-Dicentrine. A significant KIE (a slower rate of metabolism for the deuterated compound) would provide strong evidence that C-H bond cleavage at that specific position is a rate-determining step in the catalytic mechanism of the enzyme. This information is invaluable for understanding how biotransformation enzymes recognize and process the drug, and it can inform strategies to design drug candidates with improved metabolic stability. researchgate.netnih.gov

Advanced Analytical Methodologies for Quantification and Detection of L Dicentrine D3

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolite Profiling and Analysis

While less common than LC-MS for non-volatile alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of L-Dicentrine, typically after a chemical derivatization step to increase its volatility and thermal stability. scielo.brjfda-online.com

Derivatization: Polar functional groups (like hydroxyl groups) in the L-Dicentrine molecule must be derivatized. researchgate.net A common technique is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers. scielo.brnih.gov This procedure would be applied to the sample extract containing both L-Dicentrine and the L-Dicentrine-d3 internal standard.

GC-MS Analysis: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the capillary column stationary phase (e.g., a 5% phenyl-polysiloxane phase). scielo.brmdpi.com The mass spectrometer then detects the fragments of the derivatized compounds. This compound, as the internal standard, would undergo the same derivatization and chromatographic process, allowing for reliable quantification by comparing the peak area ratio of the derivatized analyte to the derivatized standard. scioninstruments.com This approach is particularly useful for identifying and quantifying alkaloid profiles in plant extracts. scielo.brresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination of this compound

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute, primary ratio method for determining the purity and concentration of substances without requiring an identical reference standard for the analyte itself. emerypharma.commestrelab.com For this compound, qNMR is the ideal technique to certify its purity and the exact concentration of its stock solution before it is used as an internal standard in other assays. resolvemass.ca

The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.comrssl.com To perform a qNMR analysis, a certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone) is accurately weighed and mixed with an accurately weighed amount of the this compound sample. resolvemass.ca Both are dissolved in a deuterated solvent. By comparing the integral of a specific, non-overlapping proton signal from this compound with a signal from the certified standard, its purity or concentration can be calculated using a standard formula. fujifilm.com This ensures the accuracy of the this compound solution used for spiking into biological samples for LC-MS/MS or GC-MS analysis.

Table 2: Key Requirements for qNMR Purity Assessment

ParameterRequirement
Internal Standard (Purity) Certified, high purity (≥99.5%) with known structure
Solvent High-purity deuterated solvent (e.g., DMSO-d6, CDCl3)
Signal Selection Non-overlapping, sharp singlet signals for both analyte and standard
Acquisition Parameter Long relaxation delay (D1) to ensure full magnetization recovery
Data Processing Accurate phasing and baseline correction for precise integration

Application of Microdialysis and Bioanalytical Techniques for In Vivo Sampling and Real-Time Analysis

Microdialysis is an in vivo sampling technique used to measure unbound concentrations of substances in the extracellular fluid of tissues, such as the brain. frontiersin.orgnih.gov When coupled with a highly sensitive analytical method like LC-MS/MS, it allows for near real-time monitoring of pharmacokinetic profiles. researchgate.netacs.org

In a typical setup, a microdialysis probe is inserted into the target tissue (e.g., rat brain). frontiersin.org A physiological solution (perfusate) is slowly pumped through the probe. Small molecules like L-Dicentrine diffuse across the semipermeable membrane into the perfusate, which is then collected as the dialysate. nih.gov To ensure accurate quantification, the this compound internal standard can be added to the dialysate samples before LC-MS/MS analysis. This approach allows researchers to obtain time-course data on drug concentration at the site of action, which is invaluable for pharmacokinetic and pharmacodynamic studies. frontiersin.orgfrontiersin.org

Validation Parameters for Robust Analytical Methodologies (e.g., linearity, precision, accuracy, specificity, detection limits)

To ensure that an analytical method is reliable and reproducible for its intended purpose, it must be fully validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comeuropa.eu For a bioanalytical method quantifying L-Dicentrine with this compound as an internal standard, the following parameters are critical. nih.govajpsonline.com

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites and matrix constituents. japsonline.com This is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of L-Dicentrine and this compound. europa.eu

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. nih.gov A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥0.99. payeshdarou.ir

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements. karger.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high). For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). karger.comaustinpublishinggroup.com

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within 20%). karger.comaustinpublishinggroup.com The analyte response at the LLOQ should be at least five times the response of a blank sample. karger.com

Matrix Effect: The assessment of the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard. europa.eu The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for these effects. clearsynth.com

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures. mdpi.com

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Mean) Within 85-115% of nominal value (80-120% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
LLOQ Response ≥ 5 times the response of a blank sample
Matrix Effect (%CV) ≤ 15%
Stability Concentration change within ±15% of initial concentration

Data synthesized from international guidelines for bioanalytical method validation. mdpi.comeuropa.eukarger.comaustinpublishinggroup.com

Future Directions and Emerging Research Opportunities for L Dicentrine D3 Studies

Integration with Systems Pharmacology and Multi-Omics Technologies for Holistic Understanding

To gain a comprehensive understanding of L-Dicentrine-d3's biological effects, future research should integrate systems pharmacology with multi-omics technologies. oup.comfrontiersin.org Systems pharmacology provides a framework for analyzing the complex interactions between drugs, biological systems, and diseases from a network perspective. frontiersin.org By combining this approach with genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target focus to elucidate the multifaceted mechanism of action of this compound. oup.comcolumbia.edu

Multi-omics approaches can help identify the full spectrum of molecular targets and pathways modulated by this compound. oup.com For instance, transcriptomic and proteomic analyses of cells or tissues treated with this compound can reveal changes in gene and protein expression patterns, offering insights into the cellular response. columbia.edu Metabolomic studies can further clarify how this compound alters metabolic pathways. acs.org This integrated, data-rich approach will be crucial for building predictive models of the compound's activity and for identifying potential new therapeutic applications. frontiersin.orgcolumbia.edu

Development of Predictive In Silico Models for Deuterium (B1214612) Effects on Biological Systems and Activity

The development of sophisticated in silico models is essential for predicting the effects of deuteration on the biological activity and pharmacokinetic profile of molecules like this compound. mdpi.comresearchgate.net Computational tools can simulate how the substitution of hydrogen with deuterium alters a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comresearchgate.net These models can significantly accelerate the drug discovery process by providing rapid and cost-effective estimations of a compound's behavior in biological systems. mdpi.comresearchgate.net

Exploration of this compound in Advanced Preclinical Disease Models for Mechanistic Insights

To fully understand the therapeutic potential of this compound, it is crucial to evaluate its efficacy and mechanism of action in advanced preclinical disease models. While initial studies may be conducted in cell cultures, moving to more complex in vivo models is a necessary step to gain deeper mechanistic insights. informaticsjournals.co.inbit2geek.com These models can better recapitulate the pathophysiology of human diseases, providing a more accurate assessment of the compound's effects. bit2geek.com

For example, given the known pharmacological activities of the parent compound, L-Dicentrine, which include anti-inflammatory and cardiovascular effects, this compound could be investigated in animal models of these conditions. biosynth.comeurekaselect.com The use of deuterated probes like this compound in such models allows for detailed mechanistic studies, including the investigation of metabolic pathways and target engagement. researchgate.netuq.edu.au Furthermore, advanced imaging techniques can be employed to track the distribution and metabolism of the deuterated compound in real-time, providing valuable information about its pharmacokinetic profile. anr.fr

Expanding the Scope of Deuterated Analogues in Natural Product-Based Drug Discovery and Development

The successful application of deuterium substitution in L-Dicentrine highlights a broader opportunity to enhance the therapeutic potential of other natural products. informaticsjournals.co.ininformaticsjournals.co.in Many natural compounds exhibit promising biological activities but are hindered by poor pharmacokinetic properties, such as rapid metabolism or low bioavailability. informaticsjournals.co.ininformaticsjournals.co.in Deuteration offers a strategic approach to overcome these limitations without significantly altering the molecule's inherent pharmacological activity. nih.govresearchgate.net

Future research should systematically explore the deuteration of other alkaloids and natural products with known therapeutic potential. informaticsjournals.co.inresearchgate.netvliz.be This could involve creating libraries of deuterated analogues and screening them for improved metabolic stability and efficacy. nih.govnih.gov The insights gained from studies on this compound can inform the rational design of these new deuterated compounds, accelerating the development of novel, natural product-based therapies. researchgate.netrsc.org

Challenges and Perspectives in Translating Mechanistic Insights from Deuterated Probes to Broader Scientific Applications

While deuterated compounds like this compound are powerful tools for research, translating the mechanistic insights gained from their use into broader scientific and clinical applications presents several challenges. nih.govbit2geek.com One key challenge is ensuring that the observed effects are directly attributable to the intended mechanistic modulation and not to unforeseen consequences of isotopic substitution. bit2geek.com

Another challenge lies in the scalability and cost-effectiveness of synthesizing deuterated compounds for widespread use. anr.frresearchgate.net Although methods for deuterium labeling are continually improving, they can still be complex and expensive. anr.frresearchgate.net Furthermore, the regulatory pathway for deuterated drugs, while becoming more established, still requires careful navigation. nih.govwikipedia.org

Despite these challenges, the potential benefits of using deuterated probes to elucidate biological mechanisms and develop improved therapeutics are substantial. resolvemass.cawiseguyreports.comdataintelo.com Continued innovation in synthetic chemistry, computational modeling, and preclinical testing will be essential to overcome the existing hurdles and fully realize the potential of deuterated compounds in science and medicine. resolvemass.caslideshare.net The knowledge gained from studying this compound will contribute significantly to this evolving field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.